

Application Notes: Administration of AZD6738 (Ceralasertib) in Mouse Xenograft Models

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Compound of Interest

Compound Name: **AZD6738**

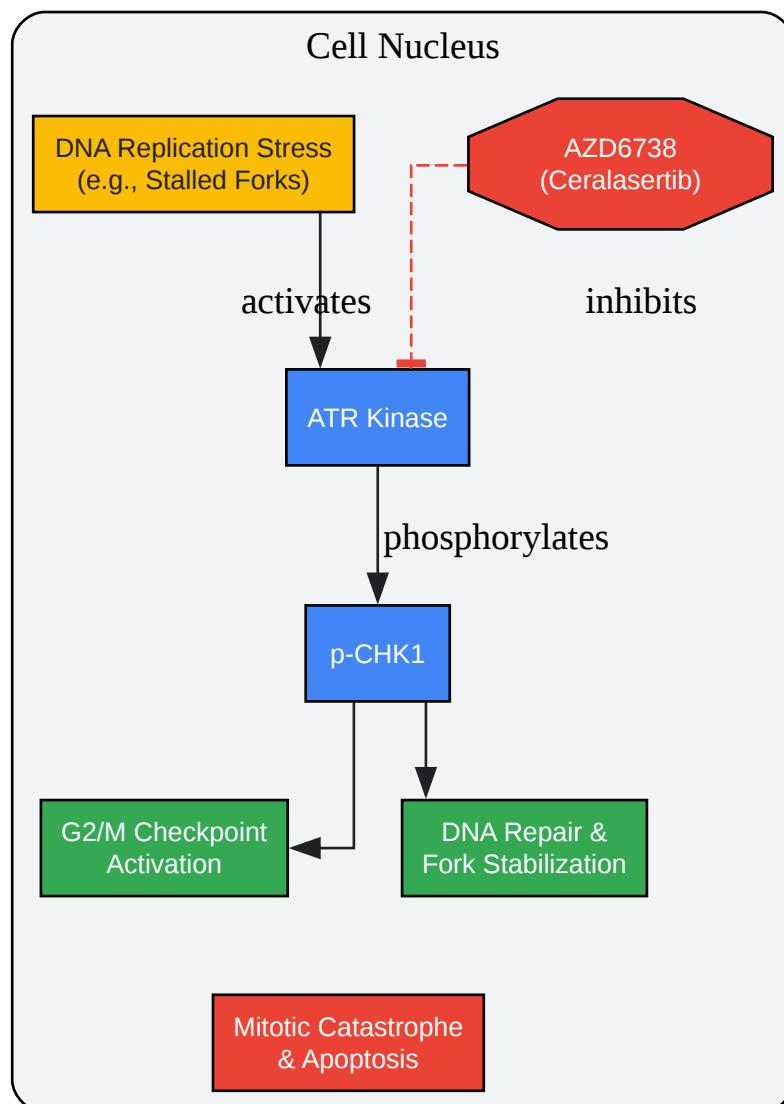
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These application notes provide a comprehensive guide for researchers on the use of **AZD6738** (Ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in preclinical mouse xenograft models.^{[1][2][3]} This document covers the mechanism of action, detailed experimental protocols, and data presentation for evaluating the anti-tumor efficacy of **AZD6738** as both a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

AZD6738 is an orally bioavailable inhibitor of ATR kinase, a crucial component of the DNA Damage Response (DDR) pathway.^[3] ATR is activated in response to DNA replication stress, such as stalled replication forks, which generates single-stranded DNA regions.^[3] Upon activation, ATR phosphorylates downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.^{[3][4]} By inhibiting ATR, **AZD6738** blocks this signaling cascade. This leads to an accumulation of DNA damage, especially in cancer cells with high intrinsic replication stress or defects in other DDR pathways (e.g., ATM deficiency), ultimately causing mitotic catastrophe and apoptosis.^{[3][4]}



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ATR signaling pathway inhibited by **AZD6738**.

Experimental Protocols

Protocol 1: Preparation of AZD6738 Formulation

AZD6738 is typically formulated for oral administration (gavage).

Materials:

- **AZD6738** (Ceralasertib) powder

- Dimethyl sulfoxide (DMSO)
- Propylene Glycol
- Deionized water or 2-hydroxypropyl- β -cyclodextrin solution[5]
- Sterile tubes and syringes

Procedure:

- Prepare the vehicle solution. A commonly used vehicle consists of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[6][7] Another reported vehicle is a 2-hydroxypropyl- β -cyclodextrin solution.[5]
- Weigh the required amount of **AZD6738** powder based on the desired concentration and the total volume needed for the study cohort.
- First, dissolve the **AZD6738** powder in DMSO.
- Sequentially add the Propylene Glycol and then the deionized water, mixing thoroughly after each addition to ensure a homogenous suspension.
- Prepare the formulation fresh before administration. The final volume administered to mice is typically 0.1 mL per 10 g of body weight.[7]

Protocol 2: Establishment of Mouse Xenograft Model

Materials:

- Cancer cell line of interest (e.g., LoVo, FaDu, SNU-601)
- Female athymic nude mice (6-9 weeks old)[1]
- Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
- Syringes and needles for subcutaneous injection
- Calipers

Procedure:

- Culture the selected cancer cells under appropriate conditions until they reach the desired number for implantation.
- Harvest the cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 2×10^7 cells in 100 μL of PBS for SNU478 cells[5]).
- Subcutaneously inject the cell suspension into the flank of each mouse.[1]
- Allow tumors to grow until they become palpable or reach a specific volume (e.g., 200 mm^3). [5][8]
- Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume (TV) using the formula: $\text{TV} (\text{mm}^3) = [\text{length} (\text{mm}) \times \text{width} (\text{mm})^2] / 2$.[1]
- Once tumors reach the target size, randomize the mice into treatment and control groups.[1]

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General experimental workflow for an **AZD6738** mouse xenograft study.

Protocol 3: Administration of AZD6738

Procedure:

- Before dosing, weigh each mouse to calculate the precise volume of the **AZD6738** formulation to administer.
- Administer **AZD6738** or the vehicle control via oral gavage according to the predetermined dose and schedule.
- Monitor the mice regularly for signs of toxicity, including body weight loss. A body weight loss of $\geq 20\%$ relative to the start of dosing is often considered not tolerated.[1]

- Continue treatment for the duration specified in the study design (e.g., 14-21 consecutive days).[9][10]

Data Presentation: Dosing and Scheduling

The efficacy of **AZD6738** can be highly dependent on the dose, schedule, and genetic background of the tumor model.

Table 1: AZD6738 Monotherapy in Xenograft Models

Cell Line	Cancer Type	Mouse Strain	Dose (mg/kg)	Schedule	Efficacy Noted
LoVo (ATM-deficient)	Colorectal	Athymic Nude	25, 50	Once daily (qd)	Dose-dependent tumor growth inhibition (TGI)[1]
Granta-519	Mantle Cell Lymphoma	Athymic Nude	25, 50	Once daily (qd)	Significant TGI[1]
FaDu (ATM knockout)	Head and Neck	Athymic Nude	25, 50	Once daily (qd)	Significant TGI with continuous daily dosing[7]
SNU-601 (ATM-deficient)	Gastric	Nude	50	Once daily (qd)	Significantly suppressed tumor growth[8]
HCT116 (p53-null)	Colorectal	N/A	75	Once daily (qd)	Delayed tumor growth[6]

Table 2: AZD6738 Combination Therapy in Xenograft Models

Combination Agent	Cell Line/Model	Mouse Strain	AZD6738 Dose (mg/kg) & Schedule	Combination Agent Dose & Schedule	Key Finding
Cisplatin	SNU478 (Biliary Tract)	N/A	25 mg/kg, qd	Cisplatin IP twice in week 1, then once weekly[5]	Combination significantly repressed tumor growth compared to monotherapy. [5]
Carboplatin	PDX (TNBC)	Nude	25 mg/kg, qd for 3 days	Carboplatin concurrent on Day 1[11]	Optimal tumor control achieved with this schedule. [11]
Irinotecan	Colo205 (Colorectal)	Athymic Nude	12.5 mg/kg, qd (concurrent)	20 mg/kg IP, twice weekly	A dose reduction of AZD6738 was required for tolerability. [7]
Olaparib (PARP Inhibitor)	PDX (BRCA2-mutant TNBC)	N/A	Daily dosing for 3-5 days/week	N/A	Complete tumor regression was achieved.[1] [2]
Radiation (IR)	HCT116 (p53-null)	N/A	75 mg/kg, qd	4 fractions of 2 Gy over 4 days	AZD6738 administered 2 hours before IR significantly delayed

tumor growth.

[6]

Protocol 4: Endpoint Analysis and Pharmacodynamic Studies

Procedure:

- At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice according to approved institutional protocols.
- Excise tumors for downstream analysis.
- For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after the final dose (e.g., 2, 8, or 24 hours) to assess biomarker modulation.[1][7]
- Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to analyze biomarkers such as γH2AX (DNA damage), pCHK1 (ATR pathway inhibition), and Ki-67 (proliferation).[1][5]
- Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis or other molecular assays.[6]

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